6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Description
6-Methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a pyrrolo-pyrimidinone derivative characterized by a fused bicyclic scaffold with a methyl substitution at position 6. Key properties include:
Properties
IUPAC Name |
6-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-2-5-6(10-4)7(11)9-3-8-5/h2-3,10H,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRGOQMAAIZUQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214287 | |
| Record name | 3,5-Dihydro-6-methyl-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91996-90-6 | |
| Record name | 3,5-Dihydro-6-methyl-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91996-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydro-6-methyl-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Pyrrole Intermediate and Cyclocondensation
One well-documented method starts from ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate, which is condensed with guanylating agents to form the pyrrolo[3,2-d]pyrimidine ring.
- Intermediate Synthesis : The pyrrole derivative is synthesized from 5-methylisoxazole through a sequence involving sodium ethoxide-catalyzed conversion to 3-oxobutanenitrile, followed by condensation with diethyl aminomalonate and cyclization under basic conditions at room temperature.
- Yield : The overall yield for the intermediate over three steps is approximately 12%, with purification challenges due to close Rf values of byproducts.
Alternative Cyclocondensation Using Thiopseudourea Derivatives
Functional Group Transformations
- Protection of the 2-amino group with pivaloyl chloride enhances solubility and facilitates further reactions.
- Chlorination at the 4-position using phosphorus oxychloride generates the 4-chloro derivative, a versatile intermediate for nucleophilic aromatic substitution reactions to introduce various substituents.
Nucleophilic Aromatic Substitution and Benzylation
- The 4-chloro intermediate undergoes nucleophilic substitution with substituted amines or benzyl bromides under basic conditions to afford N-substituted derivatives.
- Yields for N-benzylated products range from 65% to 74%, with subsequent hydrolysis/deprotection steps yielding final compounds in 68–75%.
Specific Reaction Conditions and Catalysts
Catalytic and Solvent Systems
- Palladium Catalysts : Pd2(dba)3 or Pd(OAc)2 with BINAP ligand are employed in some cross-coupling steps to introduce aryl groups on the pyrrolo[3,2-d]pyrimidine scaffold.
- Bases : Cesium carbonate and potassium carbonate are commonly used bases for nucleophilic aromatic substitution and coupling reactions.
- Solvents : Polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dioxane, and toluene are preferred for their ability to dissolve reactants and promote reaction rates.
Representative Reaction Scheme Summary
Research Findings and Challenges
- The initial synthesis of the pyrrole intermediate suffers from low overall yield and difficult purification due to byproducts with similar chromatographic properties.
- Protection strategies such as pivaloylation significantly improve solubility and facilitate further transformations.
- Direct N-benzylation attempts without protection lead to mixtures and purification difficulties; hence, chlorination followed by nucleophilic substitution is preferred.
- The use of palladium-catalyzed cross-coupling reactions expands the scope of aryl substitutions on the pyrrolo[3,2-d]pyrimidine core, enabling structural diversity for biological evaluation.
- Reaction temperatures between 80 °C and 100 °C are optimal for substitution reactions, with polar aprotic solvents enhancing reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For example, compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in cell proliferation and survival. The ability of 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one to interact with these targets suggests that it may serve as a lead compound for developing novel anticancer agents .
Antiviral Properties
Studies have also explored the antiviral potential of pyrrolo[3,2-d]pyrimidine derivatives. Initial findings suggest that these compounds can inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles. The specific mechanisms through which this compound exerts its effects are still under investigation, but preliminary data indicate promising activity against certain viruses .
Potential Applications in Nanotechnology
The unique properties of this compound may extend to material science, particularly in the development of nanomaterials. Research into its polymerization behavior could lead to novel materials with specific electronic or optical properties suitable for applications in sensors or electronic devices .
Case Studies
-
Anticancer Research Study
A recent study examined the anticancer effects of various pyrrolo[3,2-d]pyrimidine derivatives on breast cancer cell lines. The study found that compounds structurally related to this compound inhibited cell growth significantly compared to controls . -
Antiviral Activity Assessment
In another investigation focused on antiviral activity, derivatives of this compound were tested against influenza virus strains. Results indicated a marked reduction in viral titers when treated with these compounds .
Mechanism of Action
The mechanism of action of 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substitutions at Position 7
Position 7 is frequently modified with thioether, phosphonate, or amino-methyl groups:
Key Insight: Thioether and phosphonate substitutions (e.g., 7a, 13a) increase steric bulk and mimic nucleoside structures, whereas hydroxyl or amino groups (e.g., 7d, 29) enhance solubility .
Substitutions at Position 6
The methyl group at position 6 in the target compound distinguishes it from analogs like 5-methyl-7-(4-methylphenyl)- (BB10-0810) :
- BB10-0810: C₁₄H₁₃N₃O, MW 239.27.
Substitutions at Position 2
Examples include 2-{[(3R,5R)-5-(benzodioxinyl)piperidinyl]amino}- (B8O) :
- B8O: C₂₁H₂₅N₅O₃, MW 395.45.
Physicochemical and Pharmacokinetic Properties
Key Insight : The 6-methyl derivative’s low molecular weight and moderate LogP favor oral bioavailability, whereas phosphonate derivatives (e.g., 13a) rely on ionic solubility for parenteral delivery .
Biological Activity
6-Methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS Number: 91996-90-6) is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology as a kinase inhibitor. This article reviews the known biological activities, mechanisms of action, and relevant research findings regarding this compound.
- Molecular Formula: C7H7N3O
- Molecular Weight: 149.15 g/mol
- InChI Key: WPRGOQMAAIZUQN-UHFFFAOYSA-N
Anticancer Properties
This compound has been identified as a potent inhibitor of various kinases involved in cancer cell proliferation. Research indicates that it can induce apoptosis in cancer cells by inhibiting critical signaling pathways.
Mechanism of Action:
The compound acts primarily by binding to the active site of specific kinases, thereby blocking their activity. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of pyrrolo[2,3-d]pyrimidin-4-one exhibit significant anti-proliferative effects against multiple cancer types, including breast and lung cancers .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell functions makes it a candidate for further development as an antimicrobial agent.
Case Studies and Experimental Data
-
Antiproliferative Activity:
- A study evaluated the antiproliferative effects of various pyrrolopyrimidine derivatives against cancer cell lines. The results indicated that compounds with structural similarities to this compound showed enhanced activity against breast and colon cancer cells, with IC50 values ranging from 0.01 to 0.1 μM depending on the specific derivative used .
- Kinase Inhibition:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds in the pyrrolopyrimidine family:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | Kinase inhibition | Known for anticancer properties |
| Pyrazolo[3,4-d]pyrimidine | Similar kinase inhibition | Used in drug development |
| Pyrido[2,3-d]pyrimidine | Significant therapeutic potential | Exhibits diverse biological activities |
Q & A
Q. Table 1: Representative Synthetic Methods
How is the structure of this compound confirmed?
Basic
Structural confirmation relies on multi-spectral analysis :
- H and C NMR : Chemical shifts for pyrrolo-pyrimidinone protons (e.g., H-2 at δ 8.05 ppm) and methyl groups (δ 2.5-3.0 ppm) are characteristic .
- ESI-HRMS : Exact mass determination (e.g., [M − H]⁻ calculated 364.0163 vs. observed 364.0159) ensures molecular formula accuracy .
- X-ray crystallography : Used for resolving stereochemistry in advanced analogs like 24.HCl .
What biological targets are associated with this compound?
Basic
The core scaffold acts as a purine nucleoside phosphorylase (PNP) inhibitor , with applications in cancer and autoimmune diseases:
- 9-Deazahypoxanthine derivatives show nanomolar IC values against human PNP by mimicking transition-state analogs .
- Forodesine (a clinical-stage analog) targets T-cell malignancies via PNP inhibition .
How can researchers optimize the synthesis of 6-methyl derivatives to improve yield?
Advanced
Key strategies include:
- Solvent optimization : Using polar aprotic solvents (e.g., DMF) enhances reaction rates for condensation steps .
- Catalyst screening : Pd/C with controlled hydrogen pressure improves deprotection efficiency (e.g., 95% yield for 29 vs. 72% for 77 ) .
- Chromatography gradients : Reverse-phase HPLC with acetonitrile/water gradients resolves structurally similar byproducts .
What strategies resolve contradictory bioactivity data in different studies?
Advanced
Discrepancies may arise from:
- Assay conditions : Variations in pH (e.g., PNP assays at pH 7.4 vs. 6.8) alter inhibitor binding .
- Compound purity : Impurities >2% (e.g., unreacted formaldehyde) skew IC values; rigorous LC-MS monitoring is critical .
- Structural analogs : Subtle substitutions (e.g., hydroxyl vs. methoxy groups) drastically affect potency. Compare 24.HCl (IC = 8 nM) vs. 25.HCl (IC = 32 nM) .
How can computational models guide the design of analogs with improved binding affinity?
Q. Advanced
- Fragment Molecular Orbital (FMO) analysis : Predicts interaction energies between inhibitors and PNP active sites (e.g., ligand W4Y in PDB 5RS7) .
- Docking studies : Identify key residues (e.g., His257, Glu259) for hydrogen bonding and hydrophobic interactions .
- QSAR models : Correlate substituent electronegativity (e.g., pentafluorophenyl groups in 45i ) with enhanced inhibition .
How should stability issues be addressed during storage and handling?
Q. Advanced
- Storage : Lyophilized powders stored at -20°C in argon-sealed vials prevent hydrolysis (>4-year stability) .
- Buffered solutions : Use phosphate buffer (pH 6.5-7.5) to avoid ring-opening degradation at extremes .
- Light sensitivity : Amber glassware minimizes photodegradation of thioether-linked derivatives (e.g., 45j ) .
What methodologies analyze the impact of structural modifications on pharmacokinetics?
Q. Advanced
- ADMET profiling : Assess logP (e.g., 1.2 for 35.HCl vs. 2.1 for 24.HCl ) to predict blood-brain barrier penetration .
- Metabolite ID : LC-HRMS detects hydroxylated metabolites in liver microsomes, guiding prodrug design .
- Caco-2 permeability assays : Quantify apical-to-basolateral transport for oral bioavailability optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
